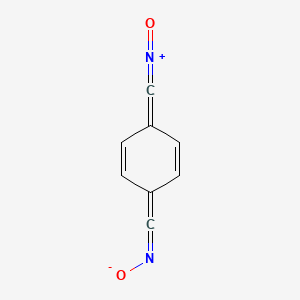

Terephthalonitrile N,N'-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Terephthalonitrile N,N'-dioxide is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.132. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Terephthalonitrile N,N'-dioxide (TPNO), with the chemical formula C8H4N2O2 and a molecular weight of 160.13 g/mol, has garnered interest due to its unique structural properties and potential biological activities. This compound is known for its stability and ability to undergo various chemical reactions, particularly those involving nitrile oxides. This article delves into the biological activity of TPNO, highlighting its mechanisms, case studies, and relevant research findings.

- Chemical Structure : TPNO features a dinitrile oxide moiety, which is significant for its reactivity and potential applications in organic synthesis.

- Synthesis : The compound was first synthesized in 1962 and has since been studied for its thermal stability and ability to form cyclic structures through Diels-Alder reactions with acetylenes or other nitriles .

The biological activity of TPNO is primarily attributed to its ability to interact with various biological targets. Compounds similar in structure have demonstrated the following activities:

- Antimicrobial : Similar nitrile compounds exhibit antimicrobial properties by disrupting cellular processes in bacteria and fungi.

- Anticancer : Studies suggest that TPNO may induce apoptosis in cancer cells through oxidative stress mechanisms .

- Neuroprotective : Some derivatives have shown promise in protecting neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Research Findings

- Antimicrobial Activity : A study reported that TPNO and related compounds showed significant inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

- Cytotoxicity : Research indicated that TPNO exhibited cytotoxic effects on specific cancer cell lines, leading to further investigation into its use as a chemotherapeutic agent.

- Immunosuppressive Effects : Certain derivatives of TPNO have been linked to immunosuppressive activity, which may have implications for autoimmune disease treatments .

Case Studies

Aplicaciones Científicas De Investigación

Synthesis of Terephthalonitrile N,N'-Dioxide

This compound is synthesized through the reaction of terephthalohydroximoyl chloride with triethylamine in methanol, typically at low temperatures to ensure high yields and purity. The synthesis process has been documented to yield approximately 93-100% purity under controlled conditions .

Synthesis Overview

| Reagent | Amount | Condition | Yield |

|---|---|---|---|

| Terephthalohydroximoyl chloride | 60-64 g | -50 °C to 0 °C | 93-100% |

| Triethylamine | 68 g | Added dropwise | |

| Methanol | 3100 ml | Cold filtration |

Organic Synthesis

This compound plays a significant role as a nitrile oxide precursor in organic synthesis. It is known for undergoing 1,3-dipolar cycloaddition reactions with various electron-rich systems, leading to the formation of stable heterocyclic compounds such as oxadiazoles. This reactivity has been exploited in the development of new materials and pharmaceuticals .

Case Study: Diels-Alder Reactions

- TPNO has been utilized in Diels-Alder reactions, demonstrating its ability to form thermally stable products. This property is particularly valuable in synthesizing complex organic molecules with specific structural features.

Material Science

In material science, TPNO has been investigated for its potential in creating covalent triazine frameworks (CTFs). These frameworks are notable for their high surface area and thermal stability, making them suitable for applications in gas storage and catalysis .

Case Study: Covalent Triazine Frameworks

- Research indicates that CTFs synthesized from TPNO exhibit superior adsorption properties for carbon dioxide, suggesting potential applications in carbon capture technologies. The specific surface area of these materials can reach up to 505 m²/g, enhancing their utility in environmental applications .

Environmental Applications

The stability and reactivity of this compound make it a candidate for use in environmental remediation processes. Its ability to form stable complexes with metal ions can be harnessed for the removal of pollutants from wastewater.

Case Study: Metal Ion Complexation

- Studies have shown that TPNO can effectively chelate heavy metals, facilitating their removal from contaminated water sources. This application is crucial in addressing environmental pollution and promoting sustainable practices.

Análisis De Reacciones Químicas

Cycloaddition with Nitriles

TPDO reacts with nitriles to form 1,2,4-oxadiazole rings via a 1,3-dipolar cycloaddition mechanism. This reaction is central to its use in curing polyimide resins, producing crosslinked networks with exceptional thermal stability.

Reaction Example :

RCN+TPDO→R-O-C-N-R’(1,2,4-oxadiazole)

Key Findings :

-

The reaction proceeds without volatile byproducts, making it ideal for high-performance polymer synthesis .

-

Excess TPDO (40% molar excess) is required to compensate for homopolymerization side reactions .

-

Infrared (IR) spectroscopy confirms oxadiazole formation, with characteristic absorption bands at 4.5 µm (C≡N) .

Applications :

Used to cure nitrile-terminated polyimide prepolymers, yielding resins stable up to 400°C in air .

Homopolymerization

TPDO undergoes spontaneous homopolymerization at elevated temperatures or in solution, forming furoxan (1,2,5-oxadiazole N-oxide).

Reaction Example :

2TPDOΔFuroxan+Byproducts

Key Findings :

-

Homopolymerization is suppressed by storing TPDO at -20°C and avoiding polar solvents .

-

IR analysis shows homopolymerization is absent if no absorption at 6.3 µm (furoxan signature) .

-

Thermal decomposition of TPDO begins at 140°C , accompanied by deflagration .

Data Table : Homopolymerization Conditions

| Condition | Outcome | Reference |

|---|---|---|

| >140°C | Rapid decomposition | |

| Prolonged solution | Furoxan formation |

Reaction with Acetylenic Compounds

TPDO reacts with acetylenic groups to form isoxazole rings, enabling the synthesis of acetylene-terminated polyimides.

Reaction Example :

R-C≡CH+TPDO→R-C-N-O-C-R’(Isoxazole)

Key Findings :

-

The reaction proceeds via an addition mechanism, producing infusible polymers stable up to 500°C in inert atmospheres .

-

Polymers derived from TPDO and 1,4-diethynylbenzene exhibit oxidative stability in air up to 400°C .

Synthetic Utility in Polymer Chemistry

TPDO’s reactivity is leveraged to synthesize high-temperature laminating resins and crosslinked polyimides:

Key Applications :

-

Curing Agent : Crosslinks nitrile-terminated polyimides at mild conditions (room temperature, no high pressure) .

-

Thermal Stability : Resulting polymers retain structural integrity at temperatures exceeding 300°C .

Data Table : Resin Curing Parameters

| Parameter | Value | Reference |

|---|---|---|

| Solvent | N-methylpyrrolidinone | |

| Reaction Temperature | 25°C | |

| TPDO Excess | 40% |

Thermodynamic Data

Combustion studies reveal key thermodynamic properties:

Propiedades

InChI |

InChI=1S/C8H4N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-4H |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVRIUGIFUNROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C=[N+]=O)C=CC1=C=N[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958424 |

Source

|

| Record name | [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3729-34-8 |

Source

|

| Record name | [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.